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The unique stereochemical and electronic properties of sulfoximines have established them
as a versatile class of chiral ligands in asymmetric catalysis. Their sulfur-centered chirality,
coupled with the ability to tune steric and electronic parameters through substitution at the
sulfur, carbon, and nitrogen atoms, has led to significant advancements in various catalytic
transformations. This document provides detailed application notes and protocols for the use of
chiral sulfoximine ligands in key catalytic reactions, including C-H activation, asymmetric
hydrogenation, and cross-coupling reactions.

Rhodium(lll)-Catalyzed Asymmetric C-H Activation

Chiral sulfoximines have proven to be effective directing groups and ligands in rhodium(lll)-
catalyzed enantioselective C-H activation/annulation reactions, enabling the synthesis of
complex heterocyclic scaffolds with high stereocontrol.[1][2][3]

Application Note:

This protocol describes the synthesis of fused isochromeno-1,2-benzothiazine scaffolds via a
Cp*Rh(lll)-catalyzed C-H activation and intramolecular cascade annulation of S-
phenylsulfoximines and 4-diazoisochroman-3-imines. The reaction proceeds under mild
conditions and exhibits broad functional group tolerance.[1][2][3]

Quantitative Data:
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Experimental Protocol:

General Procedure for Rh(lll)-Catalyzed C-H Activation/Annulation:[1][3]

» To a screw-capped vial, add the sulfoximine (0.2 mmol, 1.0 equiv.), [Cp*RhCI2]2 (3.1 mg,
0.005 mmol, 2.5 mol%), and AgSbFs (6.9 mg, 0.02 mmol, 10 mol%).

e Add 1,2-dichloroethane (DCE) (1.0 mL).
¢ Add the 4-diazoisochroman-3-imine (0.3 mmol, 1.5 equiv.) to the mixture.

« Stir the reaction mixture at room temperature (25 °C) for the time indicated in the specific
substrate scope table.

o Upon completion, concentrate the reaction mixture under reduced pressure.
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» Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl
acetate) to afford the desired product.

Experimental Workflow:
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Caption: Workflow for Rh(lll)-catalyzed C-H activation.

Iridium-Catalyzed Asymmetric Hydrogenation

Chiral P,N-sulfoximine ligands have been successfully employed in iridium-catalyzed
asymmetric hydrogenation of various substrates, including quinolines, affording high
conversions and enantioselectivities.[4]
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Application Note:

This section details the synthesis of naphthalene-bridged P,N-type sulfoximine ligands and
their application in the enantioselective iridium-catalyzed hydrogenation of quinolines. The
steric and electronic properties of the sulfoximine ligand can be readily modified to optimize
catalytic performance.[4]

Quantitative Data:

Asymmetric Hydrogenation of 2-Methylquinoline:[4]

Catalyst (1 Conversion

Entry Solvent ee (%)
mol%) (%)

1 10a CH=2Cl2 trace -

2 10a Toluene 45 88

3 10b Toluene 65 90

4 10c Toluene 95 92

5 10d Toluene 88 85

Catalysts 10a-d are iridium complexes with different P,N-sulfoximine ligands.

Experimental Protocols:

Synthesis of P,N-Sulfoximine Ligands (General Procedure):[4]

o Synthesize the phosphinoylnaphthalene precursor by treating 1,8-diiodonaphthalene with n-
BuLi followed by the addition of the corresponding chlorodiarylphosphine and subsequent
oxidation with H20x2.

o Perform a copper-catalyzed cross-coupling reaction between the phosphinoylnaphthalene
and the desired sulfoximine.

e Reduce the phosphine oxide using HSICls/EtsN to afford the final P,N-sulfoximine ligand.

General Procedure for Asymmetric Hydrogenation of Quinolines:[4]
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e In a glovebox, place the iridium-sulfoximine catalyst (0.005 mmol, 1 mol%) in a glass vial
equipped with a magnetic stir bar.

e Add the quinoline substrate (0.5 mmol) and the solvent (1.5 mL).
» Place the vial in an autoclave.

» Pressurize the autoclave with hydrogen gas (40 bar) and stir the reaction mixture at room
temperature for 20 hours.

 After releasing the pressure, determine the conversion by *H NMR spectroscopy.

o Determine the enantiomeric excess by chiral HPLC analysis.

)
\ COD

[Ir(H)z(PN Sulfoximine)(S)]* )

(S=solvent/substrate)

Catalytic Cycle Diagram:
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Caption: Proposed catalytic cycle for Ir-catalyzed hydrogenation.

Ruthenium(ll)-Catalyzed Enantioselective C-H
Functionalization

Chiral carboxylic acids have been identified as effective co-catalysts with Ru(ll) complexes for
the enantioselective C-H functionalization of sulfoximines. This strategy allows for the
synthesis of a wide range of sulfur-stereogenic sulfoximines with excellent enantioselectivities.

[5]16]

Application Note:

This protocol outlines the Ru(ll)-catalyzed enantioselective C-H activation/annulation of
sulfoximines with a-carbonyl sulfoxonium ylides using a chiral binaphthyl monocarboxylic acid
as a ligand. The method is applicable to desymmetrization, kinetic resolution, and parallel
kinetic resolution.[5][6]

Quantitative Data:

Desymmetrization of Prochiral Sulfoximines:[5][6]
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Experimental Protocol:

General Procedure for Ru(ll)-Catalyzed Enantioselective C-H Functionalization:[5][6]

To a dried Schlenk tube, add [Ru(p-cymene)Clz]z (3.1 mg, 0.005 mmol, 5 mol%), the chiral
carboxylic acid ligand (0.012 mmol, 12 mol%), and AgSbFs (10.3 mg, 0.03 mmol, 30 mol%).

Add the sulfoximine (0.1 mmol, 1.0 equiv.) and the sulfoxonium ylide (0.12 mmol, 1.2

equiv.).

Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) under an argon atmosphere.

Stir the reaction mixture at the specified temperature (e.g., 60 °C) for 24 hours.

After cooling to room temperature, filter the reaction mixture through a pad of Celite.
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+ Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to
afford the chiral product.

Logical Relationship Diagram:

Key Catalytic Components

Y /
Active Chiral Ru(ll) Catalyst) (Sulfoximine Substrate)

Enantioselective C-H Activation (Sulfoxonium YIide)

Click to download full resolution via product page

Caption: Key components and steps in Ru(ll)-catalyzed C-H functionalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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